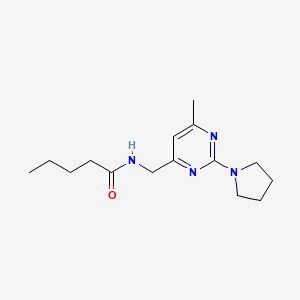
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of these compounds were elucidated using various techniques. X-ray diffraction was a common method used to determine the crystal structures of the synthesized compounds . The crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, for example, was analyzed and found to belong to the monoclinic space group with specific cell dimensions and exhibited intermolecular hydrogen bonds that stabilize the structure .
Chemical Reactions Analysis
The papers provided do not detail extensive chemical reactions involving the compound "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide" specifically. However, they do discuss the reactivity of similar pyrimidinyl compounds. For instance, the reactivity of fluorescent N-/purin-6-yl/pyridinium salts, which are side-products in oligonucleotide synthesis, was investigated, showing high reactivity towards certain reagents used in oligonucleotide chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various spectroscopic methods. The FTIR, 1HNMR, and UV-Visible spectroscopy were used to characterize the compounds . Additionally, computational methods such as Density Functional Theory (DFT) were employed to compute the physical properties and antimicrobial activity was assessed using the disk well diffusion method . The molecular docking studies provided insights into the interaction of these compounds with biological targets .
Biological Activities
The biological activities of these compounds were also investigated. The compound synthesized in paper showed weak herbicidal activity. In paper , molecular docking studies suggested potential for drug design against chronic myelogenous leukemia. The compound in paper was studied for its antimicrobial activity, and the compound in paper exhibited good antifungal activity against several pathogens.
Applications De Recherche Scientifique
Cognitive Disorders
One of the primary applications of derivatives related to N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is in the treatment of cognitive disorders. A derivative, identified through structure-based drug design and parallel synthetic chemistry, has shown potential as a selective brain penetrant PDE9A inhibitor. This compound, with excellent pharmacokinetic properties, has advanced into clinical trials for the treatment of cognitive disorders. It has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents, exhibit procognitive activity in several rodent models, and show synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in CSF, validating its role as a pharmacological tool for testing clinical hypotheses related to cGMP signaling or cognition impairment (Verhoest et al., 2012).
Plant Growth Stimulation
Research into derivatives of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide has also explored their effects on plant growth. Preliminary biological screening of new derivatives, synthesized through reactions involving 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealed a pronounced plant growth-stimulating effect. These effects were observed at levels of 65–87% relative to heteroauxin, suggesting potential agricultural applications for these compounds (Pivazyan et al., 2019).
Synthesis of New Compounds with Biological Activities
The structural framework of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide serves as a basis for synthesizing new compounds with varied biological activities. These include potential antibacterial, antifungal, and anticancer applications. For instance, novel compounds synthesized with this structure have been evaluated for their antifungal activity, showing efficacy against various fungal pathogens. This highlights the compound's role in the development of new therapeutics with potential applications in medicine and agriculture (Si, 2009).
Orientations Futures
The compound and its derivatives could be further explored for their potential biological activities. Given the pronounced plant growth stimulating effect of the synthesized compounds , they could be investigated for use in agriculture. Additionally, considering the anti-tubercular activity of similar compounds , this compound could be studied for potential medicinal applications.
Propriétés
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-4-7-14(20)16-11-13-10-12(2)17-15(18-13)19-8-5-6-9-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOHTNDTCQQXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

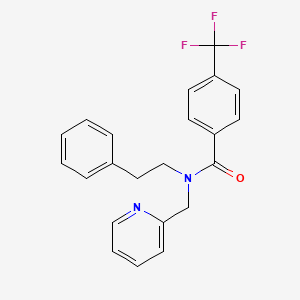
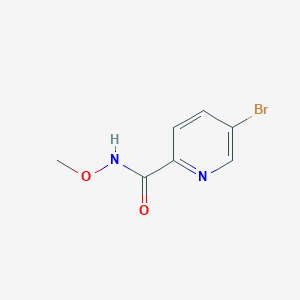
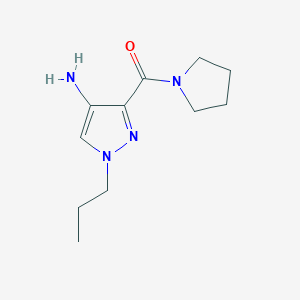
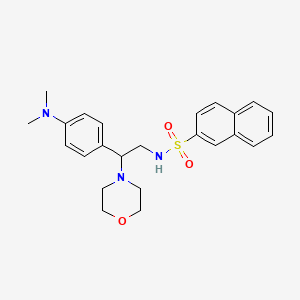
![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)
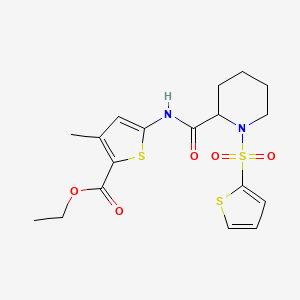
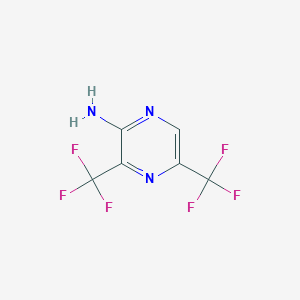
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)
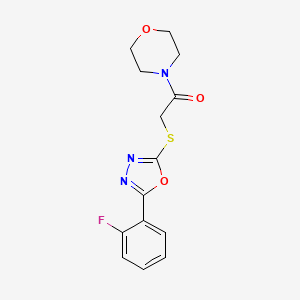

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)
![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)
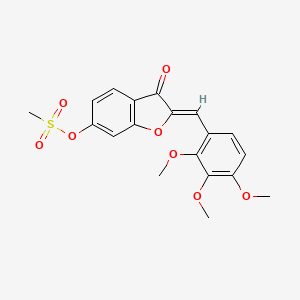
![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)